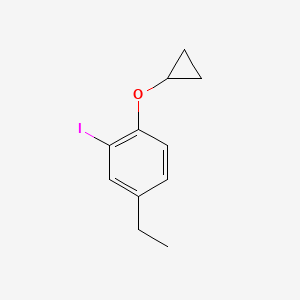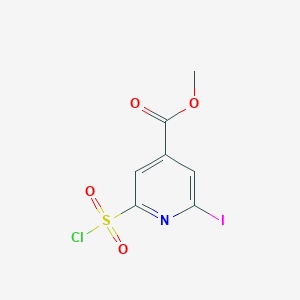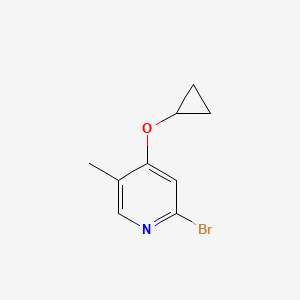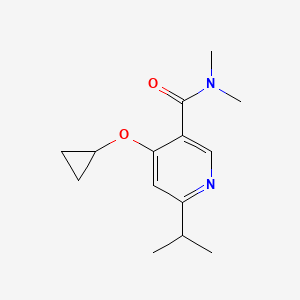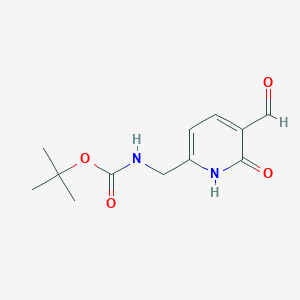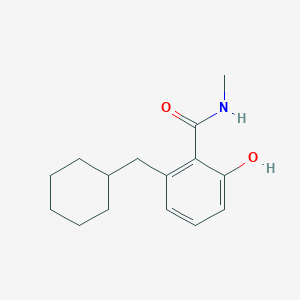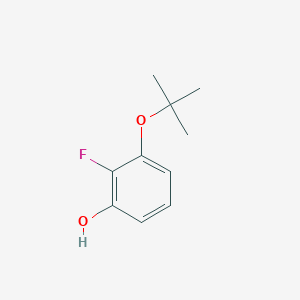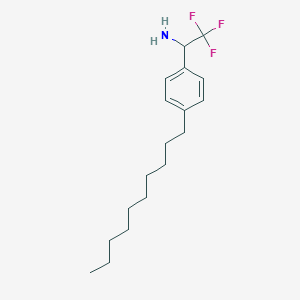
1-(4-Decyl-phenyl)-2,2,2-trifluoro-ethylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-1-(4-Decyl-phenyl)-2,2,2-trifluoro-ethylamine is an organic compound that features a trifluoromethyl group attached to an ethylamine backbone, with a decyl-substituted phenyl ring. This compound is of interest due to its unique chemical properties imparted by the trifluoromethyl group, which can influence its reactivity and interactions in various chemical environments.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-Decyl-phenyl)-2,2,2-trifluoro-ethylamine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-decyl-benzaldehyde.
Formation of Intermediate: The aldehyde is then subjected to a Grignard reaction with a trifluoromethyl-containing reagent to form the corresponding alcohol.
Amination: The alcohol is subsequently converted to the amine via reductive amination using an appropriate amine source and reducing agent.
Industrial Production Methods
In an industrial setting, the production of ®-1-(4-Decyl-phenyl)-2,2,2-trifluoro-ethylamine may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and purity of the final product.
化学反応の分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically forming the corresponding imine or nitrile derivatives.
Reduction: Reduction reactions can convert the trifluoromethyl group to a difluoromethyl or monofluoromethyl group.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of difluoromethyl or monofluoromethyl derivatives.
Substitution: Formation of various substituted trifluoromethyl derivatives.
科学的研究の応用
Chemistry
In chemistry, ®-1-(4-Decyl-phenyl)-2,2,2-trifluoro-ethylamine is used as a building block for the synthesis of more complex fluorinated compounds. Its unique reactivity due to the trifluoromethyl group makes it valuable in the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. The trifluoromethyl group can enhance the compound’s lipophilicity, potentially affecting its bioavailability and interaction with biological targets.
Medicine
In medicinal chemistry, ®-1-(4-Decyl-phenyl)-2,2,2-trifluoro-ethylamine is explored for its potential as a pharmacophore in drug design. The trifluoromethyl group can influence the metabolic stability and pharmacokinetic properties of drug candidates.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
作用機序
The mechanism of action of ®-1-(4-Decyl-phenyl)-2,2,2-trifluoro-ethylamine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
4-Dodecylphenol: Similar in structure but lacks the trifluoromethyl group.
4-Decylphenyl isothiocyanate: Contains a different functional group (isothiocyanate) instead of the trifluoromethyl group.
(4-Decylphenyl)methanol: Similar structure but with a hydroxyl group instead of the trifluoromethyl group.
Uniqueness
®-1-(4-Decyl-phenyl)-2,2,2-trifluoro-ethylamine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group can significantly influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound in various fields of research and industry.
特性
CAS番号 |
886368-26-9 |
|---|---|
分子式 |
C18H28F3N |
分子量 |
315.4 g/mol |
IUPAC名 |
1-(4-decylphenyl)-2,2,2-trifluoroethanamine |
InChI |
InChI=1S/C18H28F3N/c1-2-3-4-5-6-7-8-9-10-15-11-13-16(14-12-15)17(22)18(19,20)21/h11-14,17H,2-10,22H2,1H3 |
InChIキー |
KFRIXKUGXCOYEP-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCC1=CC=C(C=C1)C(C(F)(F)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



